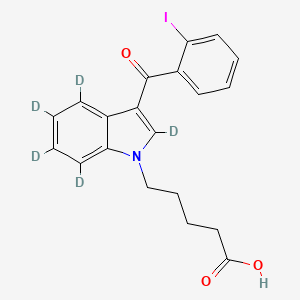

5-(3-(2-iodobenzoyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoicacid

Description

5-(3-(2-Iodobenzoyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoic acid is a deuterium-labeled synthetic metabolite primarily used as an internal standard for quantitative analysis of its parent compound, AM694, via GC-MS or LC-MS . Its structure features a pentanoic acid backbone linked to a 1H-indole moiety substituted with a 2-iodobenzoyl group at the 3-position. Five deuterium atoms replace hydrogens at positions 2, 4, 5, 6, and 7 of the indole ring, enhancing its utility in mass spectrometry by minimizing interference from non-deuterated analytes . While its physiological and toxicological properties remain uncharacterized, it is critical for forensic and pharmacological research due to its structural specificity and isotopic purity (>99% deuterated forms) .

Properties

Molecular Formula |

C20H18INO3 |

|---|---|

Molecular Weight |

452.3 g/mol |

IUPAC Name |

5-[2,4,5,6,7-pentadeuterio-3-(2-iodobenzoyl)indol-1-yl]pentanoic acid |

InChI |

InChI=1S/C20H18INO3/c21-17-9-3-1-8-15(17)20(25)16-13-22(12-6-5-11-19(23)24)18-10-4-2-7-14(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,23,24)/i2D,4D,7D,10D,13D |

InChI Key |

YRJDOAITNOJOHV-RPIREVIHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=CC=C3I)[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)C3=CC=CC=C3I |

Origin of Product |

United States |

Chemical Reactions Analysis

AM694 N-pentanoic acid metabolite-d5 likely undergoes similar reactions as its non-deuterated counterpart. These reactions may include oxidation, reduction, and substitution processes. Common reagents and conditions used in these reactions remain speculative due to limited data. Major products formed during these transformations would be deuterated analogs of the corresponding AM694 metabolites.

Scientific Research Applications

The compound’s applications span various scientific fields:

Forensic Chemistry & Toxicology: AM694 N-pentanoic acid metabolite-d5 aids in quantification during forensic drug analysis.

Cannabinoid Research: As a metabolite of AM694, it contributes to our understanding of synthetic cannabinoids’ metabolism and effects.

Pharmacology and Toxicology: Researchers explore its interactions with cannabinoid receptors (CB1 and CB2) and potential therapeutic implications.

Mechanism of Action

While precise details are lacking, AM694 N-pentanoic acid metabolite-d5 likely interacts with the endocannabinoid system. Its mechanism of action may involve modulation of CB1 and CB2 receptors, affecting neurotransmission, pain perception, and immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated indole-pentanoic acid derivatives are widely employed as analytical standards. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Deuterated Indole-Pentanoic Acid Derivatives

*Estimated based on iodine’s atomic mass (126.9 vs. ~35.5 for chlorine or 16 for methoxy).

Key Structural and Functional Differences

Substituent Effects on Metabolism: The 2-iodobenzoyl group in the target compound introduces steric hindrance and high lipophilicity, likely slowing hepatic metabolism compared to smaller substituents (e.g., chlorine in JWH 203 metabolite-d5) . Naphthoyl substituents (e.g., in MAM2201 metabolite-d5) impede mitochondrial β-oxidation due to bulkiness, as demonstrated in ω-(phenoxy)alkanoic acid studies .

Analytical Performance :

- The iodine atom in the target compound provides a distinct isotopic signature (127 I) in mass spectrometry, improving detection specificity over chlorine (35.5 Cl) or methoxy groups .

- Deuterium labeling in all compounds reduces matrix interference, but the iodine substituent may require optimized chromatographic conditions due to increased retention time in reverse-phase LC .

Commercial Availability: All compounds are supplied by Cayman Chemical as >99% deuterated solutions in acetonitrile, stored at -20°C .

Research Implications and Limitations

- Metabolic Pathway Insights : Structural analogs with varying substituents enable comparative studies on cytochrome P450 (CYP) isoform selectivity and β-oxidation rates . For example, iodine’s electron-withdrawing effects may favor CYP1A2-mediated oxidation over CYP3A4 .

- Forensic Utility: The target compound’s specificity for AM694 distinguishes it from other synthetic cannabinoid metabolites, aiding in legal and toxicological investigations .

- Knowledge Gaps: In vivo pharmacokinetic data (e.g., half-life, tissue distribution) for deuterated indole-pentanoic acids are lacking, necessitating further preclinical studies .

Biological Activity

5-(3-(2-Iodobenzoyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoic acid is a synthetic compound that belongs to the indole class of organic compounds. Indoles are known for their diverse biological activities and are common structural motifs in many pharmaceuticals. This article examines the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C19H16INO4

- Molecular Weight : 449.239 g/mol

- IUPAC Name : 2-[1-(4-iodobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid

The presence of the iodobenzoyl moiety is significant for its biological activity, as halogenated compounds often exhibit enhanced interaction with biological targets.

Synthesis

The synthesis of 5-(3-(2-iodobenzoyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoic acid typically involves several steps:

- N-acylation Reaction : Starting from 5-bromoindole derivatives, an acylation reaction is performed using 2-iodobenzoyl chloride.

- Purification : The product is purified through techniques such as thin-layer chromatography and recrystallization.

The compound exhibits its biological activity primarily through its interaction with various molecular targets. It has been shown to inhibit prostaglandin G/H synthase (PTGS), which plays a crucial role in inflammation and pain pathways. This mechanism suggests potential use in anti-inflammatory therapies.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of related indole derivatives:

- Anti-inflammatory Effects : Compounds similar to 5-(3-(2-iodobenzoyl)-1H-indol-1-yl-2,4,5,6,7-d5) have demonstrated significant anti-inflammatory effects in animal models by reducing cytokine levels and inflammatory markers.

- Antitumor Activity : Indole derivatives are known for their anticancer properties. The presence of the iodobenzoyl group may enhance the compound's ability to induce apoptosis in cancer cells.

Study 1: Anti-inflammatory Activity

In a controlled study involving mice treated with lipopolysaccharide (LPS) to induce inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory cytokines compared to control groups. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Study 2: Anticancer Potential

Another study investigated the effects of indole derivatives on various cancer cell lines. The results indicated that compounds with similar structures inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The specific role of the iodobenzoyl moiety was noted to enhance these effects.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C19H16INO4 |

| Molecular Weight | 449.239 g/mol |

| IUPAC Name | 2-[1-(4-iodobenzoyl)-... |

| Mechanism of Action | PTGS Inhibition |

| Potential Applications | Anti-inflammatory, Antitumor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.